molecular formula C21H16ClN7O2 B2806487 3-(3-chlorobenzyl)-6-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1223863-76-0

3-(3-chlorobenzyl)-6-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Katalognummer: B2806487
CAS-Nummer: 1223863-76-0
Molekulargewicht: 433.86
InChI-Schlüssel: POQDFPKASXCJIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-chlorobenzyl)-6-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a highly potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). It acts by covalently binding to the cysteine-481 residue in the BTK active site , effectively suppressing B-cell receptor (BCR) signaling pathways. This mechanism makes it an invaluable pharmacological tool for researching the pathogenesis of B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma, as well as autoimmune disorders like rheumatoid arthritis. By selectively inhibiting BTK, this compound potently suppresses the proliferation and survival of malignant B-cells , providing researchers with a means to dissect the critical role of BTK in immune cell signaling and inflammatory responses. This product is intended for research applications only, including in vitro cell-based assays and in vivo preclinical studies, to further the understanding of hematological cancers and autoimmune disease mechanisms.

Eigenschaften

IUPAC Name

3-[(3-chlorophenyl)methyl]-6-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN7O2/c1-13-5-7-15(8-6-13)19-24-17(31-26-19)11-28-12-23-20-18(21(28)30)25-27-29(20)10-14-3-2-4-16(22)9-14/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQDFPKASXCJIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 3-(3-chlorobenzyl)-6-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (C21H16ClN7O2) is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article delves into its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a complex arrangement of triazole and oxadiazole rings which are known for their diverse biological activities. The presence of the chlorobenzyl and methylphenyl groups enhances its lipophilicity and may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC21H16ClN7O2
Molecular Weight392.83 g/mol
IUPAC Name3-(3-chlorobenzyl)-6-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
CAS NumberNot available

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with this structure can effectively inhibit both Gram-positive and Gram-negative bacteria. The compound has demonstrated promising results against various bacterial strains.

  • Mechanism of Action : The oxadiazole ring interacts with bacterial enzymes crucial for cell wall synthesis and metabolism. This interaction disrupts the normal function of these enzymes, leading to bacterial cell death.
  • Case Studies :
    • In a study by Dhumal et al. (2016), oxadiazole derivatives were tested against Staphylococcus aureus and Escherichia coli, showing IC50 values ranging from 10 to 30 µg/mL.
    • Another research highlighted the compound's ability to inhibit Mycobacterium bovis, indicating potential use in treating tuberculosis.

Anticancer Activity

The anticancer properties of this compound are attributed to its ability to induce apoptosis in cancer cells and inhibit tumor growth.

  • Mechanism of Action : The compound targets specific cellular pathways involved in cancer cell proliferation. It has been suggested that it may inhibit thymidylate synthase (TS), a key enzyme in DNA synthesis.
  • Case Studies :
    • A study conducted on various cancer cell lines (HCT116 and MCF7) revealed that the compound exhibited significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics like 5-Fluorouracil.
    • Another investigation noted that compounds similar in structure showed effective inhibition against liver carcinoma cells with IC50 values as low as 18.78 µM.

In Silico Studies

Recent advancements in computational chemistry have allowed researchers to predict the bioavailability and toxicity profiles of such compounds through molecular docking studies. These studies suggest a strong binding affinity of the compound to target proteins involved in bacterial resistance and cancer cell survival.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that derivatives of triazoles and oxadiazoles exhibit significant antimicrobial activity. The compound has been synthesized and screened for its efficacy against various bacterial strains. A study demonstrated that similar compounds showed promising results against resistant strains of bacteria, suggesting that this compound could be developed into a novel antimicrobial agent .

Anticancer Potential

The compound's structure suggests potential anticancer properties. Studies on related oxadiazole derivatives have shown cytotoxic effects on cancer cell lines. For instance, compounds with similar functional groups have been reported to inhibit cell proliferation in various cancer types . The specific mechanisms of action for the compound are still under investigation but may involve interference with cellular signaling pathways.

Synthesis and Characterization

The synthesis of 3-(3-chlorobenzyl)-6-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves multi-step reactions including cyclocondensation techniques that yield the desired triazole and oxadiazole moieties . Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound.

Case Study 1: Antimicrobial Efficacy

A recent study involved the synthesis of related oxadiazole derivatives which were tested against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural motifs to 3-(3-chlorobenzyl)-6-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one exhibited significant antimicrobial activity with minimum inhibitory concentrations (MIC) in the low micromolar range .

Case Study 2: Anticancer Activity

In vitro studies on analogs of the compound have shown promising results in inhibiting the growth of human breast cancer cells (MCF-7). The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase. This suggests that further development could lead to effective anticancer therapies .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
Target Compound 3-(3-Chlorobenzyl); 6-{[3-(4-Methylphenyl)-oxadiazolyl]methyl} C23H18ClN7O2 ~476 Pending pharmacological data
6-{[3-(3,4-Dimethoxyphenyl)-oxadiazolyl]methyl}-3-(3-methoxybenzyl)-triazolopyrimidin-7-one 3-(3-Methoxybenzyl); 6-{[3-(3,4-Dimethoxyphenyl)-oxadiazolyl]methyl} C23H21N7O5 475.465 Enhanced solubility due to methoxy groups
3-(2-Chlorobenzyl)-6-(2,4-difluorobenzyl)-triazolopyrimidin-7-one 3-(2-Chlorobenzyl); 6-(2,4-Difluorobenzyl) C19H12ClF2N7O 415.8 Increased lipophilicity (halogen-rich)
6-{[3-(3,4-Dimethoxyphenyl)-oxadiazolyl]methyl}-3-(3-fluorobenzyl)-triazolopyrimidin-7-one 3-(3-Fluorobenzyl); 6-{[3-(3,4-Dimethoxyphenyl)-oxadiazolyl]methyl} C22H18FN7O4 463.429 Balanced logP (predicted: ~3.1)

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Chlorine (target compound) and fluorine () improve metabolic stability but may reduce aqueous solubility .
  • Methoxy Groups : Dimethoxy substituents () enhance solubility via hydrogen bonding, critical for oral bioavailability .
  • Aromatic Diversity : The 4-methylphenyl group (target compound) may favor target binding in hydrophobic enzyme pockets compared to bulkier substituents in .

Pharmacokinetic and Pharmacodynamic Comparisons

  • Lipophilicity : The target compound’s logP is estimated to be ~3.5 (similar to ’s 3.8), aligning with CNS permeability thresholds. In contrast, methoxy-rich analogues () exhibit lower logP (~2.5–3.1), favoring peripheral action .
  • Synthetic Accessibility : The target compound’s synthesis likely follows routes analogous to (BMIM-PF6-mediated cyclization) but may require regioselective coupling for the oxadiazole moiety .
  • Biological Activity: While direct data for the target compound is unavailable, structurally related triazolopyrimidinones () show COX-2 inhibition (IC50 ~0.1–1 µM), comparable to celecoxib. The oxadiazole group in the target compound may enhance kinase inhibition (e.g., JAK/STAT pathways) .

Crystallographic and Stability Insights

  • Crystal Packing: Analogues like 6-(2-chlorobenzyl)-imidazopyrimidinone () exhibit intermolecular C–H···Cl and O–H···O interactions, stabilizing the solid state. The target compound’s 3-chlorobenzyl group may similarly promote dense packing, impacting formulation stability .
  • Thermodynamic Solubility : Methoxy-substituted derivatives () show 2–3× higher aqueous solubility than halogenated analogues, critical for IV formulations .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

The synthesis involves multi-step pathways, typically starting with cyclization reactions to form the triazolo-pyrimidine core. Critical steps include:

  • Reaction conditions : Use of aprotic solvents (e.g., DMF) at 80–100°C for nucleophilic substitutions .
  • Catalysts : Potassium carbonate or triethylamine for deprotonation in coupling reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol to achieve >95% purity . Yield optimization requires strict control of stoichiometry, especially in oxadiazole ring formation (1,2,4-oxadiazol-5-ylmethyl group introduction) .

Q. How is structural confirmation performed for this compound?

Structural validation employs:

  • 1H/13C NMR : Key peaks include aromatic protons (δ 7.2–8.1 ppm), methylene bridges (δ 4.5–5.5 ppm), and triazole ring protons (δ 8.3–8.7 ppm) .
  • HPLC-MS : Retention time and molecular ion ([M+H]+) matching the theoretical mass (e.g., m/z 463.9 for C22H18ClN7O3) .
  • Elemental analysis : Carbon, hydrogen, and nitrogen content within ±0.3% of theoretical values .

Q. What safety protocols are recommended for handling this compound?

Based on analogs (e.g., triazolopyridazines):

  • PPE : Nitrile gloves, chemical goggles, and flame-retardant lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
  • Storage : In airtight containers under nitrogen at –20°C to prevent degradation .

Q. How can solubility and pharmacokinetic properties be predicted?

Tools like SwissADME predict:

  • LogP : ~3.2 (moderate lipophilicity, suitable for blood-brain barrier penetration) .
  • Solubility : Poor aqueous solubility (LogS ≈ –4.5), necessitating formulation with co-solvents (e.g., DMSO/PEG) for in vitro assays .
  • Drug-likeness : Compliance with Lipinski’s rules (MW < 500, H-bond donors < 5) .

Q. What in vitro assays are suitable for initial biological screening?

Prioritize assays based on structural analogs:

  • Kinase inhibition : ATP-binding site competition assays (e.g., EGFR, VEGFR) .
  • Antimicrobial activity : Broth microdilution (MIC determination against Gram+/Gram– bacteria) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

Advanced Research Questions

Q. How does the substitution pattern influence bioactivity?

Q. What strategies resolve contradictory bioactivity data across studies?

Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
  • Impurity interference : Re-purify batches showing outliers and re-test .
  • Cell line specificity : Validate activity across multiple lines (e.g., A549 vs. HCT-116) .

Q. How can regioselectivity challenges in triazole formation be addressed?

  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) ensures 1,4-regioselectivity .
  • Microwave-assisted synthesis : Reduces side products (e.g., 1,5-isomers) by accelerating reaction kinetics .
  • Protecting groups : Use tert-butyloxycarbonyl (Boc) to block competing nucleophilic sites during coupling .

Methodological Notes

  • Synthetic reproducibility : Document reaction parameters (e.g., degassing solvents for CuAAC) .
  • Data validation : Use orthogonal techniques (e.g., NMR + HRMS) to confirm purity .
  • Ethical compliance : Adhere to institutional guidelines for biological testing .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.